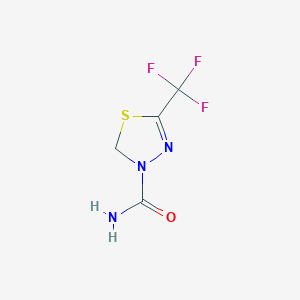
5-(Trifluoromethyl)-1,3,4-thiadiazole-3(2H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)-1,3,4-thiadiazole-3(2H)-carboxamide: is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the thiadiazole ring enhances the compound’s chemical stability and lipophilicity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-3(2H)-carboxamide typically involves the reaction of appropriate thiadiazole precursors with trifluoromethylating agents. One common method includes the cyclization of thiosemicarbazides with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of various substituted thiadiazoles.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(Trifluoromethyl)-1,3,4-thiadiazole-3(2H)-carboxamide is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents.
Medicine: In medicine, the compound’s stability and lipophilicity make it a valuable component in drug design. It has been explored for its potential use in developing pharmaceuticals with improved pharmacokinetic properties.
Industry: In the industrial sector, the compound is used in the production of agrochemicals and materials with enhanced stability and performance. Its trifluoromethyl group contributes to the overall effectiveness of these products.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)-1,3,4-thiadiazole-3(2H)-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, disrupting their normal function. This disruption can lead to the inhibition of microbial growth or the modulation of biological pathways.
Comparación Con Compuestos Similares
5-(Trifluoromethyl)-1,2,4-thiadiazole: Similar structure but different positioning of nitrogen atoms.
5-(Trifluoromethyl)-1,3,4-oxadiazole: Contains an oxygen atom instead of sulfur.
5-(Trifluoromethyl)-1,3,4-triazole: Contains an additional nitrogen atom in the ring.
Uniqueness: 5-(Trifluoromethyl)-1,3,4-thiadiazole-3(2H)-carboxamide is unique due to its specific arrangement of sulfur and nitrogen atoms in the thiadiazole ring. This arrangement, combined with the trifluoromethyl group, imparts distinct chemical and biological properties that are not observed in its analogs. The compound’s stability, lipophilicity, and reactivity make it a valuable tool in various scientific and industrial applications.
Propiedades
Número CAS |
88976-74-3 |
|---|---|
Fórmula molecular |
C4H4F3N3OS |
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-2H-1,3,4-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C4H4F3N3OS/c5-4(6,7)2-9-10(1-12-2)3(8)11/h1H2,(H2,8,11) |
Clave InChI |
CHGBUVDWBTVZKM-UHFFFAOYSA-N |
SMILES canónico |
C1N(N=C(S1)C(F)(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]-](/img/structure/B12911663.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]-](/img/structure/B12911671.png)



![9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide](/img/structure/B12911696.png)

![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine](/img/structure/B12911703.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-2-yl-N-methyl-](/img/structure/B12911705.png)
